molecular formula C21H23N3O3S B2724879 N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 941944-47-4

N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2724879
CAS RN: 941944-47-4
M. Wt: 397.49
InChI Key: PPDLJHPVKDADHZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel Heterocyclic Compounds : Research has led to the synthesis of novel heterocyclic compounds derived from related structures, showing potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibition, demonstrating significant inhibitory activity and potential therapeutic applications (Abu‐Hashem et al., 2020).
  • Antimicrobial Activities : Certain derivatives have been synthesized and assessed for their antimicrobial activities. Some displayed considerable inhibition against bacterial and fungal growth, highlighting their potential as antimicrobial agents (Akbari et al., 2008).

Material Science Applications

  • Electrochromic Properties : Research into aromatic polyamides containing derivatives of similar chemical structures has revealed their potential in electrochromic applications. These materials exhibit excellent thermal stability, solubility in organic solvents, and electrochromic properties, making them suitable for use in electronic displays and devices (Liou & Chang, 2008).

Chemical Synthesis Techniques

  • Biginelli Reaction : The compound and its related structures have been synthesized using the Biginelli reaction, showcasing the versatility of this method in producing functionalized pyrimidines. This approach provides a pathway to generate a variety of compounds with potential pharmacological activities (Gein et al., 2020).

Conformational and Structural Analysis

  • Crystal Structure Analysis : Detailed crystal structure analyses of reduced pyrimidine derivatives, including compounds similar to the one , have been conducted. These studies provide insights into their molecular conformations and potential interactions in solid states, which is crucial for understanding their reactivity and biological activities (Begum & Vasundhara, 2009).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-11-5-7-15(9-12(11)2)23-20(26)18-13(3)22-21(28)24-19(18)14-6-8-16(25)17(10-14)27-4/h5-10,19,25H,1-4H3,(H,23,26)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDLJHPVKDADHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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